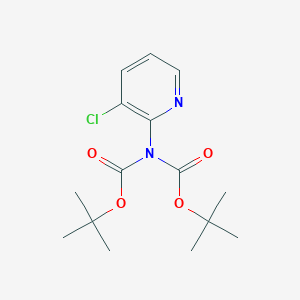![molecular formula C7H10F3NO3 B1435358 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate CAS No. 1597771-06-6](/img/structure/B1435358.png)
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Overview
Description
“3-Oxa-6-Azabicyclo[3.1.1]Heptane” is a type of bicyclic morpholine . It’s of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The first synthesis of a similar compound, morpholine 3a (tosylate salt), has been described; the seven-step sequence begins with inexpensive starting materials and uses straightforward chemistry .
Molecular Structure Analysis
The molecular formula of a related compound, 6-oxa-3-azabicyclo[3.1.1]heptane, is C5H9NO . Another related compound, 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride, has a molecular weight of 135.59 .
Scientific Research Applications
-
Medicinal Chemistry Research
- Summary of Application : 3-Oxa-6-azabicyclo[3.1.1]heptane is used as a building block in medicinal chemistry research . It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .
- Methods of Application : The first synthesis of morpholine 3a (tosylate salt) is described; the seven-step sequence begins with inexpensive starting materials and uses straightforward chemistry .
- Results or Outcomes : This compound shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue .
-
Bioisosteres in Biologically Active Compounds
- Summary of Application : 3-Azabicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .
- Methods of Application : A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .
- Results or Outcomes : The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
- Synthesis of Antihistamine Drugs
- Summary of Application : 3-Azabicyclo[3.1.1]heptanes have been incorporated into the structure of the antihistamine drug Rupatidine .
- Methods of Application : A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .
- Results or Outcomes : The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Safety And Hazards
Future Directions
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are important building blocks in medicinal chemistry research . They have been incorporated into the structure of the antihistamine drug Rupatadine . This suggests potential future directions for the development of new drugs using these types of compounds.
properties
IUPAC Name |
3-oxa-6-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-4-2-7-3-5(1)6-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTUKSCLFOSOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)
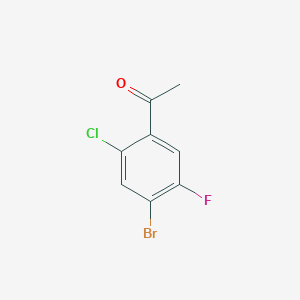

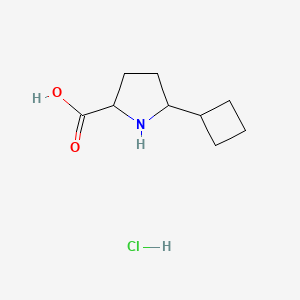


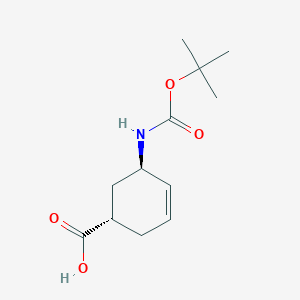
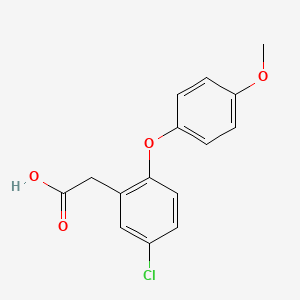

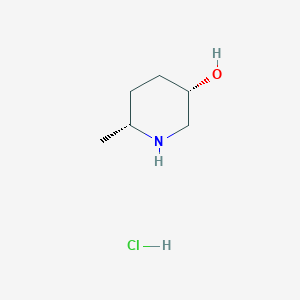


![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)
